molecular formula C11H12ClF3N2O B2669560 N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride CAS No. 2060021-70-5

N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride

Cat. No.: B2669560
CAS No.: 2060021-70-5
M. Wt: 280.68
InChI Key: IYXSFZUZKSRNDL-UHFFFAOYSA-N
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Description

N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride: is a chemical compound with the molecular formula C11H12ClF3N2O and a molecular weight of 280.68 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, an amino group, and a cyclopropanecarboxamide moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride typically involves multiple steps. One common method includes the reaction of 4-amino-3-(trifluoromethyl)benzoic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)8-5-7(3-4-9(8)15)16-10(17)6-1-2-6;/h3-6H,1-2,15H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXSFZUZKSRNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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